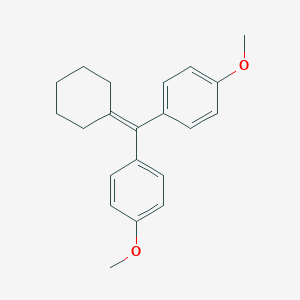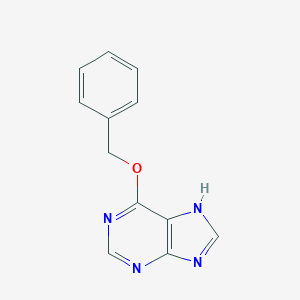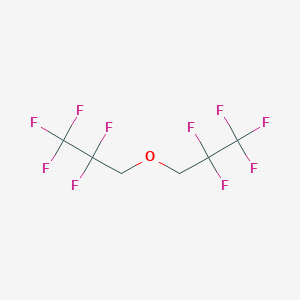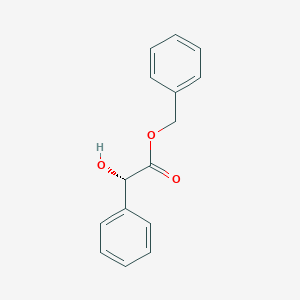
2-ヒドロキシ-3-ニトロピリジン
概要
説明
2-Hydroxy-3-nitropyridine is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
科学的研究の応用
2-Hydroxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-3-nitropyridine typically involves the nitration of 2-hydroxypyridine. One common method includes dissolving 2-hydroxypyridine in pyridine and adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is then allowed to proceed at room temperature for 20-40 minutes with continuous stirring. The pyridine is then concentrated, and the process is repeated multiple times. Finally, the mixture is neutralized with an alkaline solution to obtain 2-Hydroxy-3-nitropyridine .
Industrial Production Methods: The industrial production of 2-Hydroxy-3-nitropyridine follows similar principles but is optimized for large-scale synthesis. The process is designed to minimize waste and environmental impact, making it suitable for green production .
化学反応の分析
Types of Reactions: 2-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of 2-hydroxy-3-nitropyridine derivatives with ketone or aldehyde groups.
Reduction: Formation of 2-hydroxy-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-Hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
3-Hydroxy-2-nitropyridine: Similar structure but with the hydroxyl and nitro groups at different positions.
2-Hydroxy-3,5-dinitropyridine: Contains an additional nitro group, leading to different chemical properties and reactivity.
3-Nitropyridine: Lacks the hydroxyl group, resulting in different chemical behavior.
Uniqueness: 2-Hydroxy-3-nitropyridine is unique due to the specific positioning of the hydroxyl and nitro groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
137280-55-8 |
|---|---|
分子式 |
C5H4N2O3 |
分子量 |
140.10 g/mol |
IUPAC名 |
3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-4H |
InChIキー |
JKNMOMXKEVXBKT-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)[N+](=O)[O-] |
正規SMILES |
C1=CC(C(=O)N=C1)[N+](=O)[O-] |
| 6332-56-5 | |
ピクトグラム |
Irritant |
同義語 |
2-H-3-NPy 2-hydroxy-3-nitropyridine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-hydroxy-3-nitropyridine and how is it typically characterized?
A: 2-Hydroxy-3-nitropyridine (C5H4N2O3) is an organic compound with a molecular weight of 140.09 g/mol. It features a pyridine ring substituted with a hydroxyl group at position 2 and a nitro group at position 3. [] Structural characterization commonly involves techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide valuable information about the vibrational frequencies of the molecule's bonds, allowing researchers to confirm its structure and study its properties. [] Additionally, X-ray diffraction analysis has been used to determine the crystal structure of its derivative, 3,5-dinitro-2-pyridone. []
Q2: How does the structure of 2-hydroxy-3-nitropyridine lend itself to tautomerization, and what implications does this have for its use in assays?
A: The presence of both a hydroxyl group and a ring nitrogen in 2-hydroxy-3-nitropyridine allows it to exist in two tautomeric forms: the enol form (2-hydroxy-3-nitropyridine) and the keto form (3-nitro-2(1H)-pyridone). [] This tautomerization is particularly useful in the development of continuous spectrophotometric assays for glycosidases. When 2-hydroxy-3-nitropyridine is linked to a sugar to form a glycoside, enzymatic cleavage releases the free compound. The free 2-hydroxy-3-nitropyridine quickly tautomerizes to 3-nitro-2(1H)-pyridone, causing a significant shift in absorbance (approximately 60 nm) detectable even in acidic environments. This allows for real-time monitoring of the enzymatic reaction. []
Q3: Can you describe the photochemical behavior of 2-hydroxy-3-nitropyridine observed in matrix isolation studies?
A: Matrix isolation studies employing infrared spectroscopy have revealed intriguing photochemical properties of 2-hydroxy-3-nitropyridine. [] Upon UV and visible light irradiation (λ>350 nm), the compound, initially present in its enol form, undergoes isomerization to its keto form. Interestingly, a transient species corresponding to a syn-enol intermediate was detected during irradiation. When irradiation ceased, the syn-enol reverted entirely back to the original anti-enol form. This reversible process, not observed in deuterated analogues, suggests a hydrogen-atom tunneling mechanism for the syn-to-anti isomerization. Furthermore, exposing the compound to UV irradiation at a specific wavelength (λ=365+/-10 nm) without visible light resulted in the formation of an aci-nitro form. []
Q4: How has 2-hydroxy-3-nitropyridine been utilized in the synthesis of phosphorus ylides?
A: 2-Hydroxy-3-nitropyridine plays a crucial role as a reactant in the synthesis of stable phosphorus ylides. Reacting triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of 2-hydroxy-3-nitropyridine leads to the formation of these ylides. [] The resulting ylides may exhibit geometrical isomerism due to restricted rotation around specific carbon-carbon double bonds, a consequence of conjugation with the ylide moiety. The stability and conformation of the resulting Z- or E-isomers can be further investigated using theoretical calculations. []
Q5: What are the applications of 2-hydroxy-3-nitropyridine in the context of energetic materials?
A: Derivatives of 2-hydroxy-3-nitropyridine, particularly 2-hydroxyl-3,5-dinitropyridine, have garnered significant attention for their potential applications as energetic materials. [] Notably, 2-hydroxyl-3,5-dinitropyridine and its metal complexes exhibit desirable characteristics such as a high explosion temperature and low sensitivity. These properties make them suitable candidates for use as energetic catalysts in solid propellants, allowing for the fine-tuning and enhancement of propellant performance. []
Q6: Are there computational chemistry methods that have been applied to study 2-hydroxy-3-nitropyridine and its derivatives?
A: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have proven invaluable in understanding the properties and behavior of 2-hydroxy-3-nitropyridine. These calculations provide insights into various aspects, including the dynamics of hydrogen-atom migrations between different isomers. [] Moreover, DFT studies combined with spectroscopic data have been used to assign vibrational frequencies and elucidate the molecule's vibrational modes. [] This type of analysis is crucial for predicting how the molecule will interact with light and other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















